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Compound of Interest

Compound Name: (Biphenyl-2-yloxy)-acetic acid

Cat. No.: B1346131

(Biphenyl-2-yloxy)-acetic acid, also known as fenebrutinib (GDC-0853), is an investigational,
potent, and highly selective non-covalent, reversible inhibitor of Bruton's tyrosine kinase (BTK).
[1][2] Developed by Roche, it is currently in late-stage clinical trials for the treatment of
autoimmune diseases, most notably multiple sclerosis (MS).[1] This guide provides a
comprehensive comparison of the published findings on fenebrutinib, focusing on the
reproducibility of its preclinical and clinical data, and comparing its performance with alternative
BTK inhibitors.

Mechanism of Action

Fenebrutinib functions as a dual inhibitor of both B-cell and microglia activation by blocking the
function of BTK.[1][2] BTK is a crucial enzyme in the signaling pathways of B-cells and myeloid
cells.[3] By inhibiting BTK, fenebrutinib is thought to reduce the activity of the adaptive immune
system (B-cells) and the innate immune system (microglia), both of which are implicated in the
pathology of MS.[1][3] Its high selectivity and reversible, non-covalent binding mechanism may
contribute to a favorable long-term safety profile by minimizing off-target effects.[4][5]
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Caption: Fenebrutinib's dual mechanism of action on B-cells and microglia.

Preclinical Findings

Fenebrutinib has demonstrated potent and selective inhibition of BTK in preclinical studies.
These in vitro and in vivo findings have been foundational for its progression into clinical trials.
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Parameter Finding Reference
BTK Inhibition (Ki) 0.91 nM [1][6]
BTK IC50 (in vitro) 3.1 nM (B-cell activation) [7]

FcyRIllI-triggered TNFa

production IC50 (monocytes)

1.3nM

[7]

Selectivity

>130 times more selective for

BTK over other kinases.

[1](2]

Binding Mechanism

Non-covalent, reversible

[1](2]

In Vivo Efficacy

Dose-dependent activity in a
rat model of inflammatory

arthritis.

[6]

Clinical Reproducibility in Multiple Sclerosis

The clinical development program for fenebrutinib in multiple sclerosis provides a strong case

for the reproducibility of its therapeutic effects, with consistent findings observed from Phase II

to Phase Il trials.

Phase Il FENopta Study (NCT05119569)

This study provided the initial evidence of fenebrutinib's efficacy in relapsing MS (RMS).
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Endpoint Result Reference

Primary Endpoint (Total new o )
o ] ] Significant reduction compared
gadolinium-enhancing T1 brain [8]
) to placebo (p=0.0022).
lesions at 12 weeks)

Secondary Endpoint (Total o _
Significant reduction compared

new or enlarging T2 brain [8]
) to placebo.
lesions at 12 weeks)
Open-Label Extension (96
weeks) - Annualized Relapse 0.06 [2][9]

Rate (ARR)

Open-Label Extension (96 S )
o ] No disability progression
weeks) - Disability Progression [2][9]

observed.
(EDSS)

Open-Label Extension (96 )
] Zero new lesions detected. [2][9]
weeks) - T1 Gd+ lesions

Phase Ill FENhance 1 & 2 Studies (NCT04586010,
NCT04586023)

These identical trials were designed to confirm the efficacy and safety of fenebrutinib in a larger
RMS population, with results from FENhance 2 demonstrating a consistent and positive
outcome.

Endpoint Result (FENhance 2) Reference

Primary Endpoint (Annualized Significantly reduced ARR
Relapse Rate vs. compared to teriflunomide over  [10][11]

Teriflunomide) at least 96 weeks.

S ) Data on disability progression
Disability Progression ) [12]
are being evaluated.

Liver safety was consistent
Safety ] ) ] [10][12]
with previous studies.
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BENGHE

Phase Ill FENtrepid Study (NCT04544449)

This trial investigated the efficacy and safety of fenebrutinib in primary progressive MS (PPMS),
a more challenging form of the disease to treat.

Endpoint Result Reference
] ] ] Non-inferior to ocrelizumab
Primary Endpoint (Time to
) over at least 120 weeks. A
onset of 12-week composite ) ]
] o numerical benefit for [10][13]
confirmed disability o
) ] fenebrutinib was observed as
progression vs. Ocrelizumab)
early as week 24.
Consistent with previous
Safety [13]

fenebrutinib studies.

Comparison with Alternative BTK Inhibitors

Fenebrutinib is one of several BTK inhibitors being investigated for autoimmune diseases. Its

key differentiator is its non-covalent, reversible binding mechanism.

Ibrutinib (First

Feature Fenebrutinib Tolebrutinib Evobrutinib )
Generation)
Binding Non-covalent, Covalent, Covalent, Covalent,
Mechanism reversible irreversible irreversible irreversible
Selectivity High High High Lower
o . Failed to meet Failed to meet )
Clinical Positive Phase Il Not in late-stage

Development in
MS

results in RMS
and PPMS.

primary endpoint
in Phase Ill RMS

trials.

primary endpoint
in Phase Ill RMS

trials.

development for
MS.

Liver enzyme

Key Adverse ] ] ] S
elevations (ledto  Liver enzyme Liver enzyme Atrial fibrillation,
Events of o ) ) )
a partial clinical elevations. elevations. bleeding.
Concern
hold).
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Experimental Protocols
FENopta Study Design (Phase Il)

A randomized, double-blind, placebo-controlled study in participants with RMS. The study
consisted of a 12-week double-blind treatment period followed by an open-label extension
where all participants received fenebrutinib. The primary endpoint was the total number of new

gadolinium-enhancing T1 lesions on brain MRI at week 12.[14]

Randomization (1:1)

Fenebrutinib (12 weeks) Placebo (12 weeks)

Primary Endpoint Assessment
(MRI at 12 weeks)

Open-Label Extension
(All receive Fenebrutinib)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Reproducibility of Published Findings on (Biphenyl-2-
yloxy)-acetic acid (Fenebrutinib)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346131#reproducibility-of-published-findings-on-
biphenyl-2-yloxy-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

